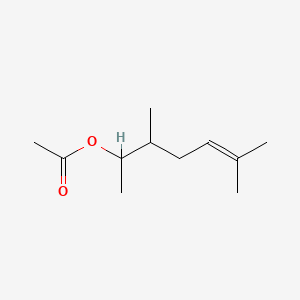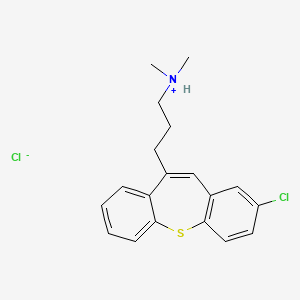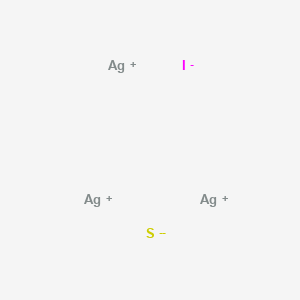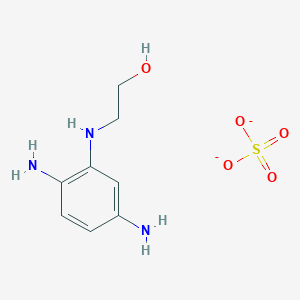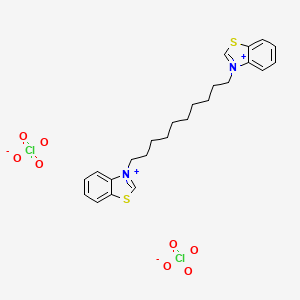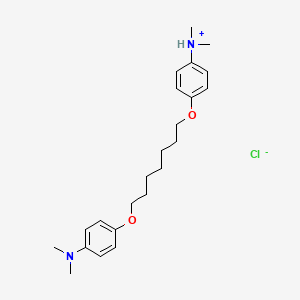
4,4'-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is a chemical compound known for its applications in various scientific fields. It is an intermediate in dye manufacture and works as a reagent for the determination of lead . This compound is also suitable for the qualitative assay of cyanogens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde under acidic conditions to form the intermediate 4,4’-methylenebis(N,N-dimethylaniline). This intermediate is then reacted with heptamethylene glycol to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions include quinone derivatives, reduced amines, and substituted aromatic compounds .
Applications De Recherche Scientifique
4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride involves its interaction with various molecular targets. It can act as an electron donor or acceptor in redox reactions, influencing the activity of enzymes and other proteins. The compound can also form complexes with metal ions, affecting their bioavailability and activity .
Comparaison Avec Des Composés Similaires
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and a reagent for lead determination.
4,4’-Vinylidenebis(N,N-dimethylaniline): Used in similar applications but with different structural properties.
Uniqueness: 4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is unique due to its heptamethylene bridge, which imparts distinct chemical and physical properties compared to its analogs. This structural feature enhances its reactivity and makes it suitable for specific applications in dye synthesis and biochemical assays .
Propriétés
Numéro CAS |
119041-07-5 |
|---|---|
Formule moléculaire |
C23H35ClN2O2 |
Poids moléculaire |
407.0 g/mol |
Nom IUPAC |
[4-[7-[4-(dimethylamino)phenoxy]heptoxy]phenyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C23H34N2O2.ClH/c1-24(2)20-10-14-22(15-11-20)26-18-8-6-5-7-9-19-27-23-16-12-21(13-17-23)25(3)4;/h10-17H,5-9,18-19H2,1-4H3;1H |
Clé InChI |
JRUJDZUAYIUKBF-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)C1=CC=C(C=C1)OCCCCCCCOC2=CC=C(C=C2)N(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


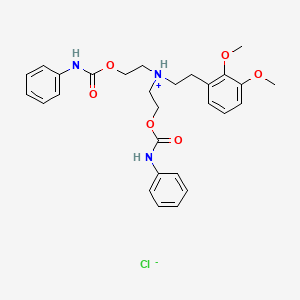

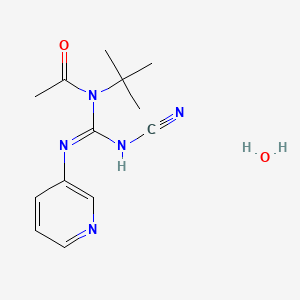
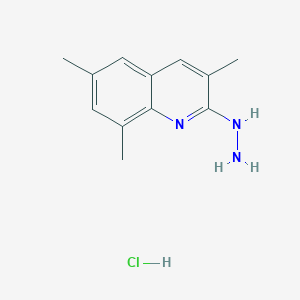

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)
![Benzenamine, 2,2'-[methylenebis(thio)]bis-](/img/structure/B13755517.png)
![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
